methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate
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Overview
Description
Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate is a complex organic compound that features a benzoate ester functional group, a chlorinated aromatic ring, and a triazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate typically involves multiple steps, starting from readily available precursors. One common route involves the chlorination of a benzoic acid derivative, followed by esterification to introduce the methyl ester group. The triazole moiety is then introduced through a nucleophilic substitution reaction, often using a triazole derivative and a suitable base under reflux conditions .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of catalysts and automated systems can help in scaling up the production process while maintaining product purity and consistency .
Chemical Reactions Analysis
Types of Reactions
Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.
Substitution: Nucleophilic substitution reactions are common, especially at the chlorinated aromatic ring and the triazole moiety.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like sodium azide (NaN₃) and various amines can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids or ketones, while reduction can yield alcohols or alkanes .
Scientific Research Applications
Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new materials and catalysts.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug formulations.
Mechanism of Action
The mechanism of action of methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate involves its interaction with specific molecular targets. The triazole moiety is known to bind to various enzymes and receptors, potentially inhibiting their activity. This can lead to a range of biological effects, depending on the specific target and pathway involved .
Comparison with Similar Compounds
Similar Compounds
Methyl 5-chloro-2-(4-chloro-1H-1,2,3-triazol-1-yl)benzoate: This compound is structurally similar but features a different triazole substitution pattern.
2-Methyl-4-nitro-1H-imidazole: Another compound with a similar heterocyclic structure but different functional groups.
2-Amino-5-chlorobenzoic acid methyl ester: Shares the chlorinated aromatic ring and ester functional group but lacks the triazole moiety.
Uniqueness
Methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate is unique due to its combination of a chlorinated aromatic ring, a benzoate ester, and a triazole moiety. This unique structure imparts specific chemical and biological properties that are not found in other similar compounds .
Properties
IUPAC Name |
methyl 5-chloro-2-[methyl(1H-1,2,4-triazol-5-ylmethyl)sulfamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O4S/c1-17(6-11-14-7-15-16-11)22(19,20)10-4-3-8(13)5-9(10)12(18)21-2/h3-5,7H,6H2,1-2H3,(H,14,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJGZDECMBUZNMK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=NC=NN1)S(=O)(=O)C2=C(C=C(C=C2)Cl)C(=O)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.77 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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